molecular formula C10H11N3S B8770048 6-Thiomorpholinonicotinonitrile

6-Thiomorpholinonicotinonitrile

Cat. No.: B8770048
M. Wt: 205.28 g/mol
InChI Key: JUOXURYYMHFQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Thiomorpholinonicotinonitrile is a chemical compound with the molecular formula C10H11N3S. It is characterized by the presence of a thiomorpholine ring attached to a pyridine ring, with a cyano group at the 3-position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thiomorpholinonicotinonitrile typically involves the reaction of 3-cyanopyridine with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Thiomorpholinonicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the thiomorpholine ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Thiomorpholinonicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Thiomorpholinonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the exact molecular interactions and effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyridine: A precursor in the synthesis of 6-Thiomorpholinonicotinonitrile.

    Nicotinonitrile: Another pyridine derivative with a cyano group.

    6-(Thiomorpholin-4-yl)pyridine-3-carbaldehyde: A structurally similar compound with an aldehyde group instead of a cyano group.

Uniqueness

This compound is unique due to the presence of both the thiomorpholine ring and the cyano group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

6-thiomorpholin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C10H11N3S/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13/h1-2,8H,3-6H2

InChI Key

JUOXURYYMHFQKV-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask was added thiomorpholine 8-1 (3.6 g, 34.8 mmol), 6-chloronicotinonitrile 8-2 (4.0 g, 29 mmol), triethylamine (8 mL, 58 mmol) and butanol (10 mL). The reaction was stirred at 100° C. for 1 hour. After cooling to room temperature, the reaction formed a solid cake. The cake was triturated in 50 mL H2O at 100° C. After cooling, the solid was collected by filtration to give 6-thiomorpholinonicotinonitrile 8-3 as an off-white solid. MS m/z 206.1 (M+1).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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